molecular formula C18H12BrN3O2S B4311471 2-AMINO-4-(4-BROMOTHIOPHEN-2-YL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE

2-AMINO-4-(4-BROMOTHIOPHEN-2-YL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE

Cat. No.: B4311471
M. Wt: 414.3 g/mol
InChI Key: GGMQCONTTPKMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(4-BROMOTHIOPHEN-2-YL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the class of pyranoquinolines This compound is characterized by its unique structure, which includes a quinoline core fused with a pyran ring, a bromo-substituted thiophene ring, and a nitrile group

Preparation Methods

The synthesis of 2-AMINO-4-(4-BROMOTHIOPHEN-2-YL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE typically involves multi-step reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-AMINO-4-(4-BROMOTHIOPHEN-2-YL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(4-BROMOTHIOPHEN-2-YL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-AMINO-4-(4-BROMOTHIOPHEN-2-YL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE include:

These compounds share similar structural features but differ in the substituents attached to the quinoline and thiophene rings. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-4-(4-bromothiophen-2-yl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O2S/c1-22-12-5-3-2-4-10(12)16-15(18(22)23)14(11(7-20)17(21)24-16)13-6-9(19)8-25-13/h2-6,8,14H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMQCONTTPKMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC(=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-AMINO-4-(4-BROMOTHIOPHEN-2-YL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
2-AMINO-4-(4-BROMOTHIOPHEN-2-YL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
2-AMINO-4-(4-BROMOTHIOPHEN-2-YL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
2-AMINO-4-(4-BROMOTHIOPHEN-2-YL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
2-AMINO-4-(4-BROMOTHIOPHEN-2-YL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Reactant of Route 6
2-AMINO-4-(4-BROMOTHIOPHEN-2-YL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE

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